molecular formula C18H20N2O2 B2718377 2-Cyclopropyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone CAS No. 1903892-52-3

2-Cyclopropyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2718377
CAS RN: 1903892-52-3
M. Wt: 296.37
InChI Key: DAVPCZVADIYNPB-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone, also known as CPQ, is a chemical compound that has been widely studied for its potential applications in scientific research. CPQ is a potent and selective inhibitor of the protein kinase CK2, which plays a key role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Synthesis and Catalytic Activity

A study on the synthesis and characterization of complexes bearing quinoxaline derivatives highlighted their catalytic behavior towards ethylene reactivity. The research showed that iron complexes demonstrated good catalytic activities for ethylene oligomerization and polymerization, providing insights into new catalytic systems that could be relevant for industrial applications of related chemical structures (Sun et al., 2007).

Anti-Cancer Potentials

Another significant application is found in the discovery of new anilino-3H-pyrrolo[3,2-f]quinoline derivatives with potential anti-cancer properties. These compounds showed high antiproliferative activity, acting through multiple mechanisms including DNA intercalation and inhibition of DNA topoisomerase II, suggesting promising avenues for cancer therapy (Via et al., 2008).

Development of Heterocycles

Research involving methyl 3-cyclopropyl-3-oxopropanoate explored its utility in synthesizing heterocycles with cyclopropyl substituents. This study provides foundational knowledge for developing novel compounds with potential applications in pharmaceuticals and materials science (Pokhodylo et al., 2010).

Aldosterone Synthase Inhibition

Studies on pyridine substituted 3,4-dihydro-1H-quinolin-2-ones revealed a class of compounds as potent inhibitors of aldosterone synthase, a target for treating conditions like hyperaldosteronism and myocardial fibrosis. This research offers insights into designing selective inhibitors for therapeutic use (Lucas et al., 2011).

Pharmacological Evaluation

A study on the ultrasound-mediated synthesis of 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives aimed at evaluating their potential cytotoxic agents against cancer cell lines. Some compounds demonstrated selective cytotoxic effects, indicating their potential as leukemia treatments (Rao et al., 2015).

Mechanism of Action

properties

IUPAC Name

2-cyclopropyl-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-17(11-13-6-7-13)20-10-8-15(12-20)22-16-5-1-3-14-4-2-9-19-18(14)16/h1-5,9,13,15H,6-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVPCZVADIYNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone

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